erythro-5-hydroxy-L-lysinium(1+)

Description

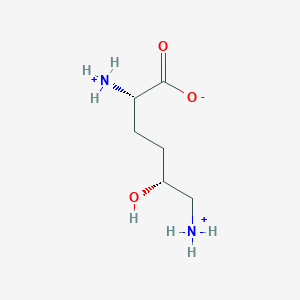

Erythro-5-hydroxy-L-lysinium(1+), also known as (2s, 5r)-5-hydroxy-L-lysine, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H15N2O3+ |

|---|---|

Molecular Weight |

163.2 g/mol |

IUPAC Name |

(2S,5R)-2,6-bis(azaniumyl)-5-hydroxyhexanoate |

InChI |

InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/p+1/t4-,5+/m1/s1 |

InChI Key |

YSMODUONRAFBET-UHNVWZDZSA-O |

SMILES |

C(CC(C(=O)[O-])[NH3+])C(C[NH3+])O |

Isomeric SMILES |

C(C[C@@H](C(=O)[O-])[NH3+])[C@H](C[NH3+])O |

Canonical SMILES |

C(CC(C(=O)[O-])[NH3+])C(C[NH3+])O |

Origin of Product |

United States |

Enzymatic Biosynthesis of Erythro 5 Hydroxy L Lysinium 1+

Enzymatic Conversion of Free L-Lysine to Enantiopure (2S,5R)-5-Hydroxylysine

A significant breakthrough in the biocatalytic production of erythro-5-hydroxy-L-lysinium(1+) was the discovery of the enzyme K5H. This enzyme is the first to be identified that catalyzes the direct, one-step conversion of free L-lysine into the enantiopure (2S,5R)-5-hydroxylysine, which corresponds to the erythro configuration. chemrxiv.orgchemrxiv.org This discovery is particularly noteworthy as it provides a direct enzymatic route to this specific stereoisomer, bypassing the need for complex chemical synthesis and separation steps. chemrxiv.org

The reaction catalyzed by K5H involves the selective hydroxylation of the C5 position of L-lysine. chemrxiv.org This high degree of regioselectivity and stereoselectivity is a hallmark of enzymatic catalysis and is crucial for producing a single, desired isomer. chemrxiv.orgresearchgate.net The enzyme operates under mild conditions and has been shown to achieve a high conversion rate of L-lysine to (2S,5R)-5-hydroxylysine. chemrxiv.org

Identification of Stereoselective Lysine 5-Hydroxylases

Beyond K5H, researchers have identified other stereoselective lysine 5-hydroxylases through genome mining, particularly by studying the biosynthetic gene clusters of natural products like alazopeptin. researchgate.netnih.gov This approach has led to the discovery of α-ketoglutarate/Fe²⁺-dependent dioxygenases that exhibit distinct stereoselectivities. nih.govresearchgate.net

For instance, two such enzymes, Am_AzpK2 from Actinosynnema mirum and Pp_AzpK2 from Pseudomonas psychrotolerans, have been identified as lysine 5-hydroxylases. nih.gov Interestingly, these enzymes produce different stereoisomers of 5-hydroxylysine (B44584). Am_AzpK2 synthesizes (2S,5S)-5-hydroxylysine, while Pp_AzpK2 produces (2S,5R)-5-hydroxylysine, the erythro isomer. nih.govresearchgate.net

The identification of these enzymes with opposing stereoselectivities provides valuable tools for the controlled synthesis of specific 5-hydroxylysine isomers. nih.gov It also highlights the diversity of enzymatic machinery that nature has evolved to carry out specific chemical transformations.

Elucidation of Regio- and Stereoselectivity in Diverse Microbial Hydroxylases

The study of various microbial hydroxylases has shed light on the factors governing their regio- and stereoselectivity. nih.govnih.govacs.org While some lysine hydroxylases act on the C3 or C4 positions of lysine, the 5-hydroxylases are of particular interest for the synthesis of erythro-5-hydroxy-L-lysinium(1+). nih.govnih.gov

Computational studies on lysine dioxygenases (KDOs) have suggested that the protein environment, including the electrostatic field within the active site, plays a crucial role in directing the hydroxylation to a specific carbon atom. nih.govacs.org For example, in some KDOs, an active site tyrosine residue is thought to guide the regioselectivity of the hydroxylation reaction. nih.govacs.org

The substrate specificity of these enzymes is also a key determinant of the reaction outcome. While many lysine hydroxylases are specific to L-lysine, some have been found to act on derivatives of lysine as well. nih.gov The interplay of the enzyme's active site architecture and the substrate's structure ultimately dictates the precise regio- and stereochemical outcome of the hydroxylation reaction. nih.gov

Compound Names

| Compound Name |

| erythro-5-hydroxy-L-lysinium(1+) |

| L-lysine |

| (2S,5R)-5-Hydroxylysine |

| (2S,5S)-5-hydroxylysine |

| (2S,3S)-3-hydroxylysine |

| (2S,4R)-4-hydroxylysine |

| alazopeptin |

| α-ketoglutarate |

Enzyme and Gene Names

| Enzyme/Gene Name | Organism | Function |

| K5H | - | Lysine 5-hydroxylase |

| AzpK | Streptacidiphilus griseoplanus | Lysine 5-hydroxylase |

| Am_AzpK2 | Actinosynnema mirum | Lysine 5-hydroxylase |

| Pp_AzpK2 | Pseudomonas psychrotolerans | Lysine 5-hydroxylase |

| KDOs | - | Lysine dioxygenases |

Origins of Free erythro-5-hydroxy-L-lysinium(1+) in Biological Systems

Free erythro-5-hydroxy-L-lysinium(1+), more commonly referred to as 5-hydroxylysine, does not typically exist in large pools within cells but arises primarily from the breakdown of proteins. hmdb.ca Its journey begins with a post-translational modification of lysine residues already incorporated into polypeptide chains. wikipedia.org This modification is catalyzed by lysyl hydroxylase enzymes, which oxidize lysine to form 5-hydroxylysine. hmdb.cawikipedia.org

This hydroxylated amino acid is a vital component of collagen, the most abundant structural protein in mammals, where it plays a critical role in stabilizing the collagen helix through glycosylation and the formation of cross-links. hmdb.cabenchchem.com The free form of 5-hydroxylysine is released into biological systems, such as the bloodstream and urine, during the proteolytic degradation of collagen and other proteins containing this modified residue. hmdb.ca Consequently, the concentration of free 5-hydroxylysine can serve as an indicator of collagen turnover, with elevated levels often associated with conditions involving increased bone resorption or tissue remodeling. hmdb.canih.gov

Pathways of Degradation and Interconversion in Mammalian Metabolism

In mammals, the breakdown of lysine and its derivatives is primarily managed by two distinct pathways: the saccharopine pathway and the pipecolate pathway. nih.gov The predominance of each pathway is tissue-specific. The saccharopine pathway is the major route for lysine degradation in most extracerebral tissues like the liver and kidney, and it is confined to the mitochondria. nih.govnih.govresearchgate.net Conversely, the pipecolate pathway is the dominant route in the adult brain. nih.gov

The conversion of 5-hydroxy-L-lysine to 5-hydroxypipecolic acid is a key step in the pipecolate pathway of degradation. nih.gov Research has demonstrated that mammalian mitochondria can facilitate this conversion. nih.gov The pipecolate pathway involves the transformation of lysine into pipecolic acid, which is then further metabolized. nih.gov It is understood that 5-hydroxylysine follows a parallel route, being converted to its corresponding cyclic derivative, 5-hydroxypipecolic acid. nih.govnih.gov

The saccharopine pathway is the principal catabolic route for L-lysine in most mammalian tissues. nih.gov This mitochondrial pathway begins with the condensation of L-lysine and α-ketoglutarate to form saccharopine, a reaction catalyzed by the enzyme lysine-ketoglutarate reductase. nih.govnih.govresearchgate.net Saccharopine is then hydrolyzed by saccharopine dehydrogenase to yield glutamate and α-aminoadipate-semialdehyde. wikipedia.org This semialdehyde is subsequently oxidized to α-aminoadipate. nih.govresearchgate.net While the pathway is primarily characterized for L-lysine, the degradation of 5-hydroxy-L-lysine is expected to intersect with or parallel these enzymatic steps, leading to hydroxylated intermediates.

Table 1: Overview of Major Lysine Degradation Pathways in Mammals

| Pathway | Primary Tissue Location | Key Initial Substrate | Key Intermediate(s) | Cellular Compartment |

| Saccharopine Pathway | Liver, Kidney (extracerebral) | L-Lysine | Saccharopine, α-Aminoadipate-semialdehyde | Mitochondria |

| Pipecolate Pathway | Adult Brain | L-Lysine | Δ1-piperideine-2-carboxylate, L-Pipecolic acid | Mitochondria, Cytosol, Peroxisome |

Catabolic Routes in Microorganisms

Microorganisms exhibit diverse and efficient strategies for utilizing amino acids as carbon and nitrogen sources. The catabolism of 5-hydroxylysine in bacteria and yeast involves specialized enzymatic pathways that are distinct from those in mammals.

The soil bacterium Pseudomonas fluorescens has evolved robust mechanisms to degrade 5-hydroxylysine, employing two separate routes. nih.govnih.gov

Monooxygenase Pathway: Hydroxy-L-lysine can be oxidized through a pathway that mirrors the monooxygenase pathway for L-lysine degradation. nih.govnih.gov Evidence suggests that at least some of the enzymes involved are the same as those used for L-lysine metabolism in Pseudomonas. nih.govresearchgate.net

Racemase-Dependent Degradation: Alternatively, hydroxy-L-lysine is converted by a racemase enzyme into its stereoisomer, allohydroxy-D-lysine. nih.gov This isomer is then degraded via a different pathway that involves hydroxy-L-pipecolate, 2-amino-5-hydroxyadipate, and 2-hydroxyglutarate as intermediates. nih.govnih.gov Notably, the enzymes in this pathway for metabolizing hydroxy-L-pipecolate appear to be distinct from those that act on L-pipecolate itself. nih.gov

In the yeast Saccharomyces cerevisiae, lysine metabolism is multifaceted. While the alpha-aminoadipate pathway is the primary route for lysine biosynthesis, the organism also possesses mechanisms for lysine transport and catabolism. yeastgenome.org The main transporter for lysine, Lyp1, is a high-affinity permease that moves lysine into the cell. rug.nlnih.gov Studies have shown that Lyp1 has a broader substrate specificity than previously thought and can transport other amino acids as well. nih.gov Under conditions of oxidative stress, excessively accumulated lysine can be funneled into the synthesis of secondary metabolites, representing a form of catabolism. nih.gov Saccharopine is a known intermediate in yeast, first isolated from this organism, where it functions in the biosynthetic pathway leading to lysine, a process catalyzed by saccharopine dehydrogenase (LYS1). wikipedia.orgyeastgenome.org

Table 2: Summary of 5-Hydroxylysine Catabolism in Microorganisms

| Organism | Pathway Name | Key Process / Enzyme | Key Intermediates |

| Pseudomonas fluorescens | Monooxygenase Pathway | Monooxygenase | Hydroxylated analogues of L-lysine pathway intermediates |

| Pseudomonas fluorescens | Racemase-Dependent Degradation | Racemase | Allohydroxy-D-lysine, Hydroxy-L-pipecolate |

| Saccharomyces cerevisiae | Secondary Metabolite Production | Lysine Permease (Lyp1) | Lysine is channeled into various secondary metabolic routes |

Enzymatic Machinery for Hydroxylysine Catabolism and Isomer Conversion

The catabolism of free erythro-5-hydroxy-L-lysinium(1+), a product of collagen degradation, proceeds through a specific enzymatic pathway that ultimately merges with the degradation pathway of L-lysine. hmdb.canih.gov This process involves a two-step enzymatic conversion to prepare the molecule for entry into the main lysine catabolic routes. The key enzymes in this initial pathway have been identified and characterized, shedding light on the metabolic fate of this modified amino acid.

The primary pathway for the degradation of free 5-hydroxy-L-lysine in vertebrates involves its initial phosphorylation followed by the cleavage of the phosphorylated intermediate. nih.gov This sequence of reactions is catalyzed by two specific enzymes: hydroxylysine kinase and 5-phosphohydroxy-L-lysine phospho-lyase. wikipedia.orggenecards.org

Hydroxylysine Kinase (HYKK)

The first committed step in the catabolism of 5-hydroxy-L-lysine is its phosphorylation, a reaction catalyzed by hydroxylysine kinase (HYKK), also designated as aminoglycoside phosphotransferase domain-containing protein 1 (AGPHD1). nih.govuniprot.org This enzyme belongs to the transferase family and specifically facilitates the transfer of a phosphate group from a donor molecule to the hydroxyl group of 5-hydroxy-L-lysine. wikipedia.org

Research has shown that HYKK utilizes guanosine triphosphate (GTP) as the phosphate donor for this reaction, producing 5-phosphonooxy-L-lysine and guanosine diphosphate (GDP). nih.govwikipedia.org The enzyme demonstrates a preference for the physiological erythro or (5R) isomer of 5-hydroxy-L-lysine, although it can also phosphorylate other isomers, albeit at a reduced rate. nih.gov

5-Phosphohydroxy-L-lysine Phospho-lyase (PHYKPL)

Following phosphorylation, the resulting 5-phosphonooxy-L-lysine is acted upon by 5-phosphohydroxy-L-lysine phospho-lyase (PHYKPL), a pyridoxal-phosphate-dependent enzyme also known as AGXT2L2. nih.govgenecards.orgwikipedia.org This enzyme catalyzes the elimination of the phosphate group and the amino group from the side chain.

The reaction converts (5R)-5-phosphonooxy-L-lysine into (S)-2-amino-6-oxohexanoate (also known as 2-aminoadipate semialdehyde), ammonia, and inorganic phosphate. nih.govgenecards.orgwikipedia.org The product, 2-aminoadipate semialdehyde, is a key intermediate in the principal degradation pathway of L-lysine, effectively linking the catabolism of hydroxylysine with general amino acid metabolism. genecards.orgnih.gov

The table below summarizes the key enzymatic steps in the initial catabolism of erythro-5-hydroxy-L-lysinium(1+).

| Enzyme | Gene Name | EC Number | Substrate | Product(s) | Cofactor/Co-substrate |

|---|---|---|---|---|---|

| Hydroxylysine kinase | HYKK (AGPHD1) | 2.7.1.81 | erythro-5-hydroxy-L-lysinium(1+) | 5-phosphonooxy-L-lysine, GDP | GTP |

| 5-Phosphohydroxy-L-lysine phospho-lyase | PHYKPL (AGXT2L2) | 4.2.3.134 | 5-phosphonooxy-L-lysine | (S)-2-amino-6-oxohexanoate, Ammonia, Phosphate | Pyridoxal phosphate |

Regarding isomer conversion, while the formation of different hydroxylysine isomers is catalyzed by distinct lysyl hydroxylases such as the PLOD family, JMJD6, and the recently discovered K5H which is specific for the erythro form, the catabolic pathway appears to primarily target the (5R) or erythro isomer. nih.govuniprot.orgwikipedia.org Hydroxylysine kinase exhibits a clear substrate preference for this physiological isomer. nih.gov Information on specific enzymes dedicated to the interconversion of free hydroxylysine isomers for catabolic purposes is not extensively documented. The specificity of HYKK suggests that the catabolic pathway is stereoselective for the form derived from collagen breakdown.

Stereochemical Forms and Significance of the 2s,5r Isomer

5-hydroxylysine (B44584) can exist in four possible stereoisomeric forms. However, in nature, there is a profound stereochemical preference. The isomer predominantly found in biological systems, particularly in collagen, is (2S,5R)-5-hydroxy-L-lysine , also known as erythro-5-hydroxy-L-lysine. wikipedia.orgymdb.caebi.ac.uk The IUPAC name for this specific isomer is (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid. nih.govwikipedia.org At physiological pH, this molecule exists as the zwitterionic cation, erythro-5-hydroxy-L-lysinium(1+). ebi.ac.uknih.gov

The significance of the (2S,5R) configuration is intrinsically linked to its role in collagen architecture. The specific three-dimensional arrangement of the hydroxyl group on the fifth carbon is crucial for the subsequent enzymatic reactions. Lysyl hydroxylase enzymes exhibit high stereo- and regioselectivity, ensuring the formation of this specific isomer. acs.orgnih.gov This stereospecificity is vital for:

Collagen Cross-linking: The hydroxyl group of (2S,5R)-hydroxylysine serves as a key attachment point for the formation of covalent cross-links between collagen molecules, a process essential for the tensile strength of tissues. nih.govontosight.ai

Glycosylation: It acts as the site for O-linked glycosylation, where galactose or glucose-galactose units are attached. hmdb.canih.gov This glycosylation is important for regulating collagen fibrillogenesis. ontosight.ai

While the (2S,5R)-isomer is dominant, another stereoisomer, the (5S) form, has been identified. This isomer is produced by the enzyme JMJD6, which hydroxylates a lysine (B10760008) residue in an RNA splicing factor, indicating a distinct biological role outside of collagen structure. wikipedia.org The synthesis of all four stereoisomers has been achieved in laboratory settings, which aids in the detailed study of the enzymes that act upon them. lookchem.comrsc.org

| Isomer | Systematic Name | Common Biological Source | Key Function |

| (2S,5R)-5-hydroxy-L-lysine | (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid | Collagen. wikipedia.orgebi.ac.uk | Structural integrity, cross-linking, glycosylation site. nih.govontosight.ai |

| (2S,5S)-5-hydroxy-L-lysine | (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid | Product of certain bacterial enzymes (e.g., from Actinosynnema mirum). nih.gov | Component of natural products like alazopeptin. nih.gov |

| (5S)-hydroxylysine | - | RNA splicing factors. wikipedia.org | Modified by JMJD6 enzyme; role in RNA processing. wikipedia.org |

Pervasive Roles As a Non Standard Amino Acid in Eukaryotic and Prokaryotic Systems

Primary Lysyl Hydroxylase (PLOD) Family Enzymes

The hydroxylation of lysine residues within procollagen (B1174764) chains is catalyzed by the procollagen-lysine, 2-oxoglutarate 5-dioxygenase (PLOD) family of enzymes, also known as lysyl hydroxylases (LHs). nih.gov This post-translational modification occurs in the lumen of the endoplasmic reticulum before the collagen molecule folds into its characteristic triple helix. wikipedia.orgdbpedia.org In humans, there are three main lysyl hydroxylase isoforms encoded by the PLOD1, PLOD2, and PLOD3 genes, designated as LH1, LH2, and LH3, respectively. nih.govwikipedia.org

Isoform Specificity and Distribution (LH1, LH2, LH3)

The three primary isoforms of lysyl hydroxylase—LH1, LH2, and LH3—exhibit distinct tissue-specific expression patterns and substrate preferences, suggesting specialized roles in collagen biosynthesis. nih.gov While all isoforms are widely expressed during embryonic development, their distribution becomes more specialized in adult tissues. nih.gov

LH1 (PLOD1): This isoform is primarily responsible for hydroxylating lysine residues located within the triple-helical domain of collagen. wikipedia.org These hydroxylysine residues are crucial for the formation of stable, mature cross-links that provide tensile strength to collagen fibrils. wikipedia.org

LH2 (PLOD2): LH2 exists in two splice variants, LH2a and LH2b. wikipedia.org LH2b plays a critical role in hydroxylating lysine residues in the telopeptide regions of collagen. wikipedia.org This specific hydroxylation is essential for the formation of collagen cross-links that are vital for the stability of the extracellular matrix. researchgate.net The alternative splicing of LH2 appears to be developmentally regulated. nih.gov

LH3 (PLOD3): LH3 is a multifunctional enzyme possessing both lysyl hydroxylase and glycosyltransferase activities. nih.govnih.gov It can hydroxylate lysine residues and subsequently add galactose and then glucose to the newly formed hydroxylysine, forming glucosylgalactosyl-hydroxylysine. nih.govnih.gov LH3 is considered the evolutionary ancestor of the LH family. nih.gov Studies have shown that LH3 is a selective lysyl hydroxylase for collagen α1α1α2(IV) but acts as a general glucosyltransferase for collagens I, III, and IV. nih.govnih.gov

The regulation of these isoforms appears to be distinct. While the expression of LH1 and LH2 often correlates with total collagen synthesis, LH3 expression is regulated differently, hinting at unique functional demands. nih.gov

| Isoform | Gene | Primary Function | Substrate Location |

| LH1 | PLOD1 | Hydroxylation for cross-linking | Collagen triple helix wikipedia.org |

| LH2 | PLOD2 | Hydroxylation for cross-linking | Collagen telopeptides wikipedia.org |

| LH3 | PLOD3 | Hydroxylation and glycosylation | Collagen triple helix wikipedia.orgnih.gov |

Molecular Mechanisms of Hydroxylation Catalysis

The hydroxylation of a lysine residue by lysyl hydroxylases is a complex catalytic process. These enzymes belong to the α-ketoglutarate-dependent dioxygenase superfamily. dbpedia.org The reaction involves the incorporation of one oxygen atom from molecular oxygen (O₂) into the lysine substrate, while the other oxygen atom is incorporated into the co-substrate, α-ketoglutarate. This process results in the formation of hydroxylysine and succinate, with the release of carbon dioxide. dbpedia.org The C-terminal domain of the lysyl hydroxylase contains the catalytic site, which features a characteristic double-stranded β-helix fold (DSBH). nih.gov

Essential Cofactor Requirements (Ascorbate, Fe²⁺, α-Ketoglutarate)

The catalytic activity of lysyl hydroxylases is critically dependent on the presence of several cofactors:

Iron (Fe²⁺): Ferrous iron is bound at the active site of the enzyme and directly participates in the catalysis of the hydroxylation reaction. nih.gov

α-Ketoglutarate: This molecule serves as a co-substrate and is decarboxylated to succinate during the reaction. dbpedia.org

Ascorbate (Vitamin C): Ascorbate is an essential cofactor, although it is not directly consumed in the primary reaction. wikipedia.orgtaylorandfrancis.comhigheredimmigrationportal.org Its role is to reduce the iron atom at the active site from the ferric (Fe³⁺) state back to the catalytically active ferrous (Fe²⁺) state, should it become oxidized. taylorandfrancis.com A deficiency in vitamin C leads to impaired lysyl hydroxylase activity, resulting in under-hydroxylated and unstable collagen, as seen in the disease scurvy. wikipedia.orgtaylorandfrancis.com

| Cofactor | Role in Lysyl Hydroxylation |

| Iron (Fe²⁺) | Direct participant in the catalytic reaction nih.gov |

| α-Ketoglutarate | Co-substrate that is converted to succinate dbpedia.org |

| Ascorbate (Vitamin C) | Reduces the iron at the active site to its active state taylorandfrancis.com |

Post-Translational Regulation of Lysyl Hydroxylase Activity

The activity of lysyl hydroxylases is subject to regulation at the post-translational level. The availability of the essential cofactors, particularly ascorbate and iron, is a key regulatory factor. wikipedia.orgtaylorandfrancis.com Furthermore, the expression levels of the different PLOD genes are regulated by various cytokines and transcription factors, indicating a complex control system that can modulate lysyl hydroxylase activity in response to different physiological and pathological conditions. nih.gov

Discovery and Characterization of Novel Lysine 5-Hydroxylases

Recent research has expanded the known landscape of enzymes capable of producing hydroxylysine. Through genome mining and bioinformatics, novel lysine hydroxylases have been discovered, some of which belong to the clavaminic acid synthase-like superfamily. asm.orgnih.govnih.gov

In 2024, the discovery of K5H was reported, the first enzyme identified to catalyze the direct conversion of free L-lysine to enantiopure (2S, 5R)-5-hydroxylysine. chemrxiv.orgchemrxiv.org This is significant because the PLOD enzymes act on lysine residues already incorporated into a peptide chain. wikipedia.org K5H, an Fe(II)/α-ketoglutarate-dependent oxygenase, offers a one-step biocatalytic route to this valuable amino acid. chemrxiv.org

Furthermore, other novel lysine hydroxylases have been identified with the ability to regio- and stereoselectively hydroxylate L-lysine at the C-3 or C-4 positions, producing (2S,3S)-3-hydroxylysine and (2S,4R)-4-hydroxylysine, respectively. nih.govnih.gov The discovery of these enzymes, such as Am_AzpK2 and Pp_AzpK2 which are lysine 5-hydroxylases, opens up new possibilities for the biotechnological production of various hydroxylysine isomers for pharmaceutical and research applications. nih.gov

A comprehensive understanding of the enzymatic synthesis of erythro-5-hydroxy-L-lysinium(1+) is crucial for its potential applications in various scientific fields. This article delves into the intricate details of its biosynthesis, focusing on the enzymes and pathways that lead to this specific stereoisomer.

Fundamental Biological Roles and Molecular Mechanisms of Erythro 5 Hydroxy L Lysinium 1+

Pivotal Role in Collagen Structural Integrity and Function

erythro-5-hydroxy-L-lysinium(1+), more commonly known as hydroxylysine, is a critical amino acid derivative that plays a fundamental role in the biology of collagen, the most abundant protein in mammals. britannica.com This compound is not incorporated into collagen during protein synthesis (translation) but is formed through a post-translational modification of specific lysine (B10760008) residues within the procollagen (B1174764) alpha-chains. nih.govnews-medical.net This modification is essential for the intricate processes that lead to the formation of stable, functional collagen fibers, which are vital for the structure and integrity of connective tissues such as skin, bone, tendons, and cartilage. britannica.comcreative-proteomics.com The presence and modification of hydroxylysine are central to collagen's ability to form stable triple helices, assemble into supramolecular fibrils, and establish the covalent cross-links that give tissues their tensile strength and resilience. creative-proteomics.comnih.gov

Post-Translational Hydroxylation in Collagen Triple Helix Formation

The journey of collagen maturation begins within the lumen of the endoplasmic reticulum (ER), where specific lysine residues in the newly synthesized pro-alpha chains are hydroxylated to form hydroxylysine. news-medical.nettandfonline.com This reaction is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), which are 2-oxoglutarate dioxygenases requiring Fe²⁺ and ascorbic acid (Vitamin C) as cofactors. news-medical.net In humans, three isoforms of lysyl hydroxylase (LH1, LH2, and LH3) have been identified, encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively. unc.edu

This hydroxylation is a prerequisite for the thermal stability of the collagen triple helix at physiological temperatures. nih.gov The introduced hydroxyl group of hydroxylysine participates in hydrogen bonding, which helps to stabilize the triple-helical conformation of the procollagen molecule. researchgate.net The formation of a stable triple helix is a critical checkpoint in collagen biosynthesis; it prevents further post-translational modifications and is necessary for the procollagen molecule to be secreted from the cell. nih.govnih.gov Problems with the formation of the triple helix can lead to conditions like osteogenesis imperfecta. youtube.com

| Enzyme Family | Function | Cofactors | Location |

| Lysyl Hydroxylases (LHs) | Catalyze the conversion of lysine to 5-hydroxylysine (B44584). tandfonline.com | Fe²⁺, Ascorbic Acid (Vitamin C) news-medical.net | Endoplasmic Reticulum tandfonline.com |

Facilitation of Covalent Cross-Linking within Collagen Fibrils (Glycosylation and Aldehyde-Derived Crosslinks)

Once procollagen is secreted into the extracellular space, it undergoes further processing to form mature collagen fibrils. A key step in this process is the formation of covalent intermolecular cross-links, which are indispensable for the stability and biomechanical strength of collagen fibers. nih.govnih.gov Hydroxylysine is central to this process.

Specific lysine and hydroxylysine residues located in the non-helical ends of the collagen molecule (telopeptides) are oxidatively deaminated by the enzyme lysyl oxidase (LOX), a copper-dependent amine oxidase. nih.govreactome.org This reaction converts the ε-amino group of lysine or hydroxylysine into a reactive aldehyde, known as allysine or hydroxyallysine, respectively. nih.govnih.gov

These aldehydes then spontaneously react with other aldehyde groups or with the ε-amino groups of unmodified lysine or hydroxylysine residues on adjacent collagen molecules, forming a variety of covalent cross-links. nih.govcreative-proteomics.com The chemical nature of these cross-links is largely determined by whether the precursor is lysine or hydroxylysine. nih.gov

Allysine Pathway: Predominantly found in adult skin and cornea, this pathway leads to the formation of aldimine cross-links, which are less stable. nih.gov

Hydroxyallysine Pathway: This pathway is prevalent in tissues like bone, cartilage, and tendon. nih.gov The hydroxyallysine-derived cross-links undergo a spontaneous Amadori rearrangement to form more stable ketoimine cross-links, such as hydroxylysino-5-ketonorleucine (HLKNL). nih.gov These stable, mature cross-links, including trivalent forms like pyridinoline, are crucial for the insolubility and high tensile strength of collagen in these tissues. nih.gov

The extent of lysine hydroxylation, therefore, dictates the type and stability of cross-links, tailoring the mechanical properties of collagen to the specific needs of different tissues. researchgate.net

| Cross-Link Precursor | Resulting Aldehyde | Predominant Tissues | Cross-Link Type | Stability |

| Lysine | Allysine | Adult Skin, Cornea nih.gov | Aldimine nih.gov | Less Stable |

| Hydroxylysine | Hydroxyallysine | Bone, Cartilage, Tendon nih.gov | Ketoimine (after Amadori rearrangement) nih.gov | More Stable |

Contribution to Collagen Supramolecular Assembly and Fibrillogenesis

Fibrillogenesis is the process by which individual collagen molecules (tropocollagens) self-assemble into highly organized, cable-like fibrils in the extracellular matrix. nih.govnews-medical.net The hydroxylation of lysine and its subsequent glycosylation play a significant role in modulating this supramolecular assembly. nih.govnih.gov

The presence of hydroxylysine and its attached carbohydrate moieties influences the lateral packing of collagen molecules. uzh.ch It has been observed that there is an inverse relationship between the extent of hydroxylysine glycosylation and the diameter of the resulting collagen fibrils. uzh.ch Tissues with highly glycosylated collagen, such as basement membranes (Type IV collagen), tend to form networks rather than large-diameter fibrils. uzh.chnih.gov In contrast, fibrillar collagens like Type I, which form the structural backbone of bone and tendon, are less glycosylated, allowing for the assembly of thick, strong fibrils. nih.govnih.gov

Therefore, the pattern of lysine hydroxylation and glycosylation acts as a regulatory mechanism, guiding the architecture of the collagenous extracellular matrix to meet specific functional demands. creative-proteomics.comuzh.ch

O-Glycosylation of Hydroxylysine Residues

Beyond its role in cross-linking, the hydroxyl group of hydroxylysine serves as an attachment site for carbohydrate units, a process known as O-glycosylation. tandfonline.comspringernature.com This is the most complex post-translational modification of collagen. nih.gov This process also occurs in the endoplasmic reticulum before the formation of the triple helix and involves the sequential addition of galactose and glucose. nih.govuzh.ch

The glycosylation of hydroxylysine is catalyzed by two specific enzymes:

Hydroxylysyl Galactosyltransferase (COLGALT): This enzyme, now known to have two isoforms, GLT25D1 (COLGALT1) and GLT25D2 (COLGALT2), catalyzes the first step. tandfonline.comuzh.ch It transfers a galactose molecule from the donor substrate UDP-galactose to the hydroxyl group of specific hydroxylysine residues. unimib.itbiorxiv.org This is a Mn²⁺-dependent reaction. unimib.itbiorxiv.org

Galactosylhydroxylysyl Glucosyltransferase (GGT): This enzymatic activity, which catalyzes the second step, is a function of the multifunctional enzyme Lysyl Hydroxylase 3 (LH3/PLOD3). tandfonline.comnih.gov It transfers a glucose molecule from UDP-glucose to the galactose moiety of galactosylhydroxylysine. nih.govqmul.ac.uk

Deficiencies in these enzymes can lead to connective tissue disorders. For instance, a deficiency in galactosylhydroxylysyl glucosyltransferase has been linked to a form of epidermolysis bullosa simplex in some families. nih.gov

The enzymatic cascade results in the formation of two specific O-linked carbohydrate structures on the collagen backbone:

Galactosylhydroxylysine (GHL): Formed by the action of hydroxylysyl galactosyltransferase. tandfonline.comnih.gov

Glucosylgalactosylhydroxylysine (GGHL): Formed by the subsequent action of galactosylhydroxylysyl glucosyltransferase on GHL. tandfonline.comnih.gov

| Glycosylation Step | Enzyme | Substrates | Product |

| 1. Galactosylation | Hydroxylysyl Galactosyltransferase (e.g., COLGALT1) biorxiv.orgwikipedia.org | Hydroxylysine, UDP-galactose unimib.it | Galactosylhydroxylysine (GHL) tandfonline.com |

| 2. Glucosylation | Galactosylhydroxylysyl Glucosyltransferase (LH3/PLOD3) tandfonline.comnih.gov | Galactosylhydroxylysine, UDP-glucose nih.gov | Glucosylgalactosylhydroxylysine (GGHL) tandfonline.com |

Influence on Extracellular Matrix Architecture and Protein-Protein Interactions

The post-translational hydroxylation of L-lysine to form erythro-5-hydroxy-L-lysinium(1+), a cation also known as 5-hydroxylysine, is a critical modification that profoundly influences the structural integrity and biological function of the extracellular matrix (ECM). This modification is most prominently found in collagen, the principal structural protein in the ECM of animal tissues. The introduction of a hydroxyl group onto the lysine side chain is a prerequisite for the formation of stable, covalent intermolecular cross-links, which are essential for the assembly and stabilization of collagen fibrils and fibers.

The process of cross-linking initiated by hydroxylysine is fundamental to the architecture of the ECM. These cross-links provide tensile strength and chemical stability to collagen fibers, enabling tissues to withstand mechanical stress. The formation of these load-bearing cross-links is a complex, enzyme-mediated process that occurs in the extracellular space. The initial step involves the oxidative deamination of specific lysine and hydroxylysine residues by lysyl oxidase, forming reactive aldehyde groups. These aldehydes then spontaneously react with other lysine or hydroxylysine residues to form a variety of divalent and trivalent cross-links. The presence and type of these cross-links vary between different tissues and with age, contributing to the diverse mechanical properties of connective tissues.

The hydroxylation of lysine not only enables cross-linking but also serves as an attachment site for carbohydrate units, specifically galactose and glucose, forming O-linked glycosides. This glycosylation of hydroxylysine residues is thought to play a role in modulating the assembly of collagen molecules into fibrils, influencing fibril diameter, and mediating interactions with other ECM components. By dictating the pattern and density of cross-linking and glycosylation, the extent of lysine hydroxylation directly shapes the three-dimensional architecture of the ECM. This, in turn, affects cell-matrix interactions, tissue development, and wound healing processes. Dysregulation of lysine hydroxylation and subsequent cross-linking can lead to various connective tissue disorders characterized by tissue fragility and impaired mechanical function.

| Feature | Description | Significance |

| Enzymatic Modification | Hydroxylation of specific lysine residues in collagen by lysyl hydroxylases. | A critical post-translational modification enabling further cross-linking and glycosylation. |

| Cross-link Formation | Serves as a precursor for the formation of stable, covalent intermolecular cross-links. | Essential for the mechanical stability and tensile strength of collagen fibers and the overall ECM. |

| Glycosylation Site | The hydroxyl group acts as an attachment point for galactose and glucose. | Influences collagen fibrillogenesis, fibril diameter, and interactions with other ECM proteins. |

| Architectural Impact | Determines the pattern and density of cross-links, shaping the 3D structure of the ECM. | Affects tissue mechanics, cell behavior, and physiological processes like development and wound healing. |

Emerging Functions in Epigenetic Regulation

Recent scientific investigations have unveiled a novel role for erythro-5-hydroxy-L-lysinium(1+) beyond its structural functions in the ECM, implicating it as a key player in the epigenetic regulation of gene expression. This discovery places lysine hydroxylation among the growing list of post-translational modifications (PTMs) that adorn histone proteins, the core components of chromatin.

Lysine hydroxylation has been identified as a bona fide histone modification. The enzyme Jumonji domain-containing 6 (JMJD6) has been characterized as a lysyl hydroxylase capable of modifying lysine residues on the tails of core histones. rsc.org In vivo studies have confirmed the hydroxylation of lysyl residues on histones H2A/H2B, H3, and H4. Furthermore, advanced chemical proteomic strategies have systematically profiled protein lysine 5-hydroxylation and have identified histones H2B and the linker histone H1 as major targets for this epigenetic mark. rsc.org This finding is significant as histone tails are hotspots for a multitude of PTMs that collectively regulate chromatin dynamics and function.

The hydroxylation of lysine residues on histone tails has the potential to directly influence chromatin structure and, consequently, gene expression. One of the key mechanisms through which this occurs is by modulating the landscape of other histone PTMs. In vitro studies have demonstrated that the presence of a hydroxyl group on a lysine residue can inhibit the subsequent addition of acetyl and methyl groups to the same residue. This "crosstalk" between different PTMs is a fundamental aspect of epigenetic regulation.

By precluding activating marks like acetylation or repressive marks like methylation, lysine hydroxylation can fine-tune the local chromatin environment. For instance, preventing the acetylation of a specific lysine residue could maintain a more condensed chromatin state, thereby restricting the access of transcriptional machinery to DNA and leading to gene silencing. Conversely, blocking a repressive methylation mark could result in a more open chromatin configuration, facilitating gene expression. The precise functional outcomes of histone lysine hydroxylation are likely context-dependent, varying with the specific histone residue modified, the surrounding PTMs, and the genomic location. This emerging area of research is poised to reveal intricate new layers of epigenetic control.

| Histone Target | Significance of Hydroxylation | Potential Impact on Gene Expression |

| H2B | Identified as a major target of 5-hydroxylysine modification. rsc.org | Modulation of chromatin accessibility and transcription, potentially through crosstalk with other PTMs. |

| H1 | Identified as a major target of the 5-hydroxylysine epigenetic mark. rsc.org | Alteration of higher-order chromatin structure and regulation of gene expression. |

Occurrence and Functional Significance in Non-Collagenous Proteins

While erythro-5-hydroxy-L-lysinium(1+) is most renowned for its role in collagen, its presence is not exclusively confined to this family of proteins. The identification of this modified amino acid in a variety of non-collagenous proteins points towards a broader biological significance.

The hydroxylation of lysine has been observed in several non-collagenous proteins, often at specific consensus sequences recognized by lysyl hydroxylases. One notable example is the angler fish peptide hormone, somatostatin, where this modification has been reported. nih.gov More recently, and of significant interest to the biopharmaceutical industry, 5-hydroxylysine has been discovered in recombinant monoclonal antibodies (mAbs) produced in Chinese hamster ovary (CHO) cells. nih.govnih.govresearchgate.net This modification typically occurs at a lysine residue within the Xaa-Lys-Gly (XKG) consensus sequence, which is a known target for lysyl hydroxylase. nih.govresearchgate.net Although multiple such consensus sites may exist within an antibody's sequence, the hydroxylation is often observed at a single, specific site on the heavy chain. nih.govresearchgate.net

The functional consequences of lysine hydroxylation in these non-collagenous contexts are an active area of investigation. In collagen, the hydroxyl group is crucial for the stability of the triple helix and for the formation of intermolecular cross-links. While extensive cross-linking of the kind seen in collagen is not a feature of proteins like monoclonal antibodies, the introduction of a hydroxyl group can still have significant effects on protein structure and stability.

The addition of a polar hydroxyl group can alter the local chemical environment within a protein, potentially influencing hydrogen bonding networks and electrostatic interactions. These subtle changes can affect the protein's conformational stability, its folding kinetics, and its susceptibility to degradation. For recombinant therapeutic proteins like mAbs, such modifications are of particular importance as they can impact product heterogeneity, efficacy, and immunogenicity. Understanding the precise role of 5-hydroxylysine in these non-collagenous proteins is crucial for a complete picture of its biological functions and for the development of biotherapeutics with consistent and predictable properties.

| Protein | Context of Hydroxylation | Potential Implications |

| Somatostatin (angler fish) | Peptide hormone. nih.gov | May influence receptor binding, signaling activity, or hormone stability. |

| Recombinant Monoclonal Antibodies | Produced in CHO cells, occurs at the XKG consensus sequence. nih.govnih.govresearchgate.net | Can affect protein folding, conformational stability, and product heterogeneity of biotherapeutics. |

Roles in Microbial and Plant Physiology and Biochemistry

erythro-5-hydroxy-L-lysinium(1+), a hydroxylated derivative of the essential amino acid lysine, participates in various specialized metabolic and physiological processes within microorganisms and plants. Its roles extend from influencing bacterial growth and symbiotic relationships to serving as a critical precursor in the biosynthesis of complex natural products. Furthermore, emerging research suggests its incorporation into membrane lipids may contribute to environmental stress adaptation in prokaryotes.

Influence on Bacterial Growth and Symbiotic Relationships (e.g., Root Nodule Bacteria Nodulation)

The interaction between legumes and nitrogen-fixing soil bacteria, known as rhizobia, is a cornerstone of terrestrial nitrogen cycles. nih.govnih.gov This symbiotic relationship results in the formation of novel root organs called nodules, where bacteria convert atmospheric nitrogen into ammonia for the plant. cam.ac.ukbayer.usyoutube.com The development of these nodules is a complex process involving signaling and differentiation from both partners. nih.govnih.gov

Research has shown that 5-hydroxy-L-lysinium(1+) can significantly influence this process by affecting the bacteria. Studies on Rhizobium leguminosarum bv. phaseoli have demonstrated that this compound acts as a notable growth inhibitor for both free-living bacterial cells and their differentiated form, bacteroids. oup.comtandfonline.com The mechanism of this inhibition appears to be linked to a reduction in RNA and/or protein synthesis within the bacterial cells. oup.comtandfonline.com

Beyond simple growth inhibition, 5-hydroxy-L-lysinium(1+) also induces significant morphological changes in free-living Rhizobium cells. oup.com Its presence causes the bacterial cells to enlarge, with some reaching sizes close to that of mature bacteroids (around 5 µm). oup.comtandfonline.com Concurrently, the compound leads to a conspicuous increase in the intracellular content of polyhydroxybutyrate (PHB), a carbon and energy storage polymer characteristic of bacteroids. oup.comtandfonline.com These findings suggest that 5-hydroxy-L-lysinium(1+) plays a role in the differentiation process of Rhizobium bacteria, pushing them toward a bacteroid-like state. oup.comtandfonline.com

| Effect of 5-hydroxy-L-lysinium(1+) on Rhizobium leguminosarum | Research Finding | Source(s) |

| Growth | Acts as a notable growth inhibitor for both free-living cells and bacteroids. | oup.comtandfonline.com |

| Macromolecular Synthesis | Appears to inhibit RNA and/or protein synthesis. | oup.comtandfonline.com |

| Morphology | Induces enlargement of free-living cells to sizes comparable to bacteroids. | oup.comtandfonline.com |

| Metabolism | Causes a significant increase in polyhydroxybutyrate (PHB) content. | oup.comtandfonline.com |

| Overall Role | Suggested to play a role in the differentiation of free-living cells into bacteroids. | oup.com |

Involvement in Natural Product Biosynthesis (e.g., Alazopeptin)

erythro-5-hydroxy-L-lysinium(1+) is a key intermediate in the microbial biosynthesis of several natural products. researchgate.net Its most well-documented role is in the pathway leading to alazopeptin, a tripeptide with antitumor and antitrypanosomal activities. researchgate.netresearchgate.net The alazopeptin molecule is composed of one alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON). researchgate.netnih.gov

The biosynthesis of DON begins with the amino acid L-lysine. researchgate.netnih.gov The initial and critical step is the hydroxylation of free L-lysine at the C-5 position to produce 5-hydroxylysine. researchgate.netresearchgate.net This reaction is catalyzed by a class of enzymes known as lysine 5-hydroxylases. researchgate.netnih.gov

Different microorganisms employ distinct enzymes to perform this conversion. researchgate.net In the alazopeptin-producing strains Streptacidiphilus griseoplanus and Kitasatospora azatica, the enzyme responsible is AzpK, which represents a novel family of hydroxylases. researchgate.netresearchgate.netnih.gov In other bacteria, such as Actinosynnema mirum and Pseudomonas psychrotolerans, this function is carried out by AzpK2, an α-ketoglutarate/Fe²⁺-dependent dioxygenase. researchgate.netresearchgate.netnih.gov These enzymes exhibit high stereoselectivity, producing different isomers of 5-hydroxylysine. For instance, Am_AzpK2 from A. mirum synthesizes (2S,5S)‐5‐hydroxylysine, while Pp_AzpK2 from P. psychrotolerans produces the (2S,5R)‐isomer. researchgate.netnih.gov This stereochemical control is crucial for the subsequent steps in the alazopeptin biosynthetic pathway. nih.gov

| Enzyme | Organism | Function in Alazopeptin Biosynthesis | Stereochemical Product | Source(s) |

| AzpK | Streptacidiphilus griseoplanus | Catalyzes the 5-hydroxylation of L-lysine. | (2S,5S)‐5‐hydroxylysine (inferred) | researchgate.netresearchgate.netnih.gov |

| Am_AzpK2 | Actinosynnema mirum | Catalyzes the 5-hydroxylation of L-lysine. | (2S,5S)‐5‐hydroxylysine | researchgate.netnih.gov |

| Pp_AzpK2 | Pseudomonas psychrotolerans | Catalyzes the 5-hydroxylation of L-lysine. | (2S,5R)‐5‐hydroxylysine | researchgate.netnih.gov |

Potential Roles in Membrane Stability in Prokaryotes

While glycerophospholipids are the most studied components of biological membranes, bacteria also possess a unique class of non-phosphorus lipids known as aminolipids. oup.com These lipids are synthesized from a 3-hydroxy acyl fatty acid backbone and feature a proteinogenic or non-proteinogenic amino acid as their hydrophilic headgroup. oup.com Lysine is one of the amino acids that can serve as this headgroup in aminolipids, which are integrated into both the inner and outer membranes of bacterial cells. oup.com

Recent research has identified not only lysine-containing lipids but also novel hydroxylysine lipids in soil bacteria, suggesting a direct role for 5-hydroxy-L-lysinium(1+) in membrane structure. nih.gov In the bacterium Pseudopedobacter saltans, both lysine lipids and hydroxylysine lipids were identified as membrane components. nih.gov The relative abundance of these lipids changed in response to environmental conditions. Specifically, the fractional abundance of lysine-containing lipids was significantly higher at lower temperatures and higher pH. nih.gov This response suggests that the incorporation of lysine and hydroxylysine into membrane lipids could be a mechanism for bacteria to adapt to environmental stressors, thereby contributing to the maintenance of membrane stability and function under fluctuating conditions. nih.gov

Future Directions and Emerging Research Avenues in Erythro 5 Hydroxy L Lysinium 1+ Studies

Comprehensive Elucidation of Novel Hydroxylase Families and Substrate Specificities

The known landscape of lysyl hydroxylases (LHs), primarily the PLOD family (LH1, LH2, LH3), has been central to understanding collagen modification. wikipedia.org These enzymes are known to hydroxylate lysine (B10760008) residues within specific sequence contexts (e.g., X-Lys-Gly) in the triple-helical and telopeptide regions of procollagen (B1174764). wikipedia.orgnih.gov However, emerging research indicates that the enzymatic universe responsible for lysine hydroxylation is broader than previously appreciated.

Future research is focused on the systematic discovery and characterization of new hydroxylase families. A significant breakthrough has been the exploration of the 2-oxoglutarate-dependent dioxygenase superfamily, beyond the canonical PLOD enzymes. nih.gov For instance, gene mining and phylogenetic analysis of the clavaminic acid synthase-like superfamily have led to the discovery of novel bacterial L-lysine hydroxylases with distinct regio- and stereoselectivity, capable of producing (2S,3S)-3-hydroxylysine and (2S,4R)-4-hydroxylysine. nih.gov These findings open the door to identifying enzymes with different substrate specificities that may act on non-collagenous proteins or even free L-lysine, expanding the known scope of this modification.

Key research objectives in this area include:

High-throughput screening of microbial and eukaryotic genomes for genes homologous to known hydroxylases.

Biochemical characterization of newly identified enzymes to determine their substrate range, cofactor requirements, and kinetic parameters.

Investigating the substrate specificity of known enzymes like JMJD6, which produces the (5S) stereoisomer of hydroxylysine on RNA splicing factors, a departure from the (5R) form found in collagen. wikipedia.org

This exploration is expected to reveal a more complex network of lysine hydroxylation than currently understood, with implications for a wider range of biological processes beyond structural protein stability.

Deeper Understanding of Stereoisomer-Specific Functions in Diverse Biological Contexts

Lysine hydroxylation can result in different stereoisomers, such as (2S,5R)-5-hydroxylysine, typically found in collagen, and the (2S,5S) stereoisomer. wikipedia.orgmedchemexpress.com Historically, research has been dominated by the study of the (5R) form due to its prevalence in collagen. However, the discovery that the enzyme JMJD6 produces the (5S) stereoisomer on non-collagenous proteins highlights that different isomers may have distinct biological roles. wikipedia.org

A major challenge and future direction is to differentiate the functions of these stereoisomers. This requires developing tools that can specifically detect and quantify each isomer within complex biological samples. A recently developed chemical proteomics workflow represents a significant advance in this area. rsc.orgnih.gov This method uses highly selective periodate (B1199274) chemistry to oxidize the vicinal diol group unique to 5-hydroxylysine (B44584), allowing for its specific enrichment and differentiation from other constitutional isomers. rsc.org Using this approach, researchers have identified over 1,600 5-hydroxylysine sites in human cells, revealing its involvement in chromatin and RNA processing, far beyond its canonical role in collagen. rsc.orgnih.gov

Future research will build on these foundations by:

Applying isomer-specific profiling to different cell types, tissues, and disease states to correlate the presence of specific isomers with particular biological functions or pathologies.

Investigating the downstream consequences of each stereoisomeric modification, such as its effect on protein-protein interactions, enzymatic activity, and subsequent post-translational modifications like glycosylation. nih.gov

Elucidating the specific roles of JMJD6 and its splice isoforms in regulating cellular pathways through the production of (5S)-hydroxylysine on targets like RNA splicing factors. nih.gov

Understanding the unique functions of each stereoisomer will provide a more refined picture of how lysine hydroxylation contributes to cellular regulation.

Advanced Structural Biology Approaches for Hydroxylysine-Modified Proteins and Enzyme-Substrate Complexes

Understanding the precise structural impact of lysine hydroxylation and the mechanism of the enzymes that catalyze it is fundamental. While the role of hydroxylysine in stabilizing the collagen triple helix is known, high-resolution structural data for many hydroxylysine-modified proteins and the hydroxylases themselves remain limited. britannica.com

Future research will increasingly rely on advanced structural biology techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography. These methods are crucial for visualizing the three-dimensional structures of large, complex assemblies. Key targets for these advanced structural studies include:

Enzyme-substrate complexes: Capturing high-resolution snapshots of lysyl hydroxylases (like LH1, LH2, LH3, and JMJD6) bound to their protein substrates will reveal the molecular basis for their specificity and catalytic mechanism. wikipedia.orgnih.gov

Hydroxylysine-modified proteins: Determining the structures of non-collagenous proteins that are hydroxylated will clarify how this modification impacts their conformation, stability, and interaction with other molecules.

Collagen cross-link structures: Visualizing the intricate network of hydroxylysine-aldehyde derived cross-links in different tissues will provide insights into tissue mechanics and the pathogenesis of diseases like Bruck syndrome and Ehlers-Danlos syndrome, which are linked to mutations in PLOD genes. wikipedia.orgnih.gov

These structural insights will be invaluable for understanding the functional consequences of hydroxylation and for designing potential therapeutic interventions, such as small molecules that can modulate hydroxylase activity. nih.gov

Integration of Omics Data for Systems-Level Analysis of Hydroxylysine Metabolome and Proteome

To fully comprehend the biological significance of erythro-5-hydroxy-L-lysinium(1+), it is essential to move from a single-protein focus to a systems-level perspective. The integration of multiple "omics" datasets—including proteomics, metabolomics, transcriptomics, and genomics—offers a powerful approach to build a comprehensive picture of the hydroxylysine metabolome and proteome. nih.govmdpi.com

The goal of such integrative analysis is to connect the dots between gene expression (transcriptomics), protein abundance (proteomics), and metabolic state (metabolomics) related to lysine hydroxylation. nih.govmdpi.com For example, by combining proteomic data on hydroxylated proteins with transcriptomic data on hydroxylase enzymes, researchers can identify regulatory networks that control hydroxylation levels in response to different stimuli. The recent large-scale identification of 5-hydroxylysine sites provides a foundational dataset for this type of systems-level analysis. rsc.orgnih.gov

Future research efforts in this domain will involve:

Developing computational pipelines to integrate diverse omics datasets effectively. nih.gov

Correlating hydroxylation patterns with metabolic profiles to understand how cellular metabolism influences hydroxylase activity and substrate availability.

Building predictive models of hydroxylation networks to understand how perturbations, such as disease or drug treatment, affect the entire system. mdpi.com

Applying multi-omics approaches to study diseases where collagen and hydroxylation are implicated, potentially uncovering novel biomarkers and therapeutic targets. researchgate.net

This systems-level view will be critical for understanding how the seemingly simple addition of a hydroxyl group to lysine contributes to complex biological phenotypes.

Development of Innovative Bioinformatic Tools for High-Throughput Hydroxylation Site Prediction and Characterization

Experimental identification of post-translational modifications like hydroxylation on a proteome-wide scale is often challenging, expensive, and time-consuming. nih.gov Consequently, the development of accurate and robust bioinformatic tools for predicting hydroxylation sites from protein sequences is a major research priority.

Several prediction tools have been developed, such as iHyd-PseAAC, PredHydroxy, and OH-PRED, which use machine learning algorithms and features like amino acid sequence composition and physicochemical properties to identify potential hydroxyproline (B1673980) and hydroxylysine sites. researchgate.netmdpi.combiorxiv.org These tools have shown promise but also have limitations, including high false-positive rates for non-collagen proteins and difficulties in generalizing to new data. researchgate.netunipd.it

The future in this area lies in creating a new generation of bioinformatic tools with improved accuracy and broader applicability. Key avenues for development include:

Incorporating evolutionary information: Using Position-Specific Scoring Matrices (PSSM) to account for the conservation of amino acids around potential modification sites has shown to improve prediction accuracy. nih.gov

Integrating structural information: Including data on protein secondary and tertiary structure, where available, could help refine predictions, as hydroxylation often occurs in specific structural contexts.

Developing deep learning models: Leveraging advanced deep learning architectures, which can learn complex patterns from large datasets, could significantly enhance prediction performance.

Creating isomer-specific predictors: As more data on different hydroxylysine isomers becomes available, developing tools that can distinguish between potential sites for (5R) and (5S) hydroxylation will be crucial.

These innovative computational tools will not only accelerate the discovery of new hydroxylated proteins but also help guide experimental efforts, making the characterization of the hydroxylysine proteome more efficient and systematic. mdpi.com

Q & A

Q. How should researchers address ethical and safety concerns when handling erythro-5-hydroxy-L-lysinium(1+) in vivo studies?

- Methodological Answer : Conduct toxicity profiling (acute and subchronic) in model organisms before human cell line testing. Follow institutional biosafety guidelines (e.g., BSL-2 for unknown metabolic products). Disclose conflicts of interest and obtain ethics approval for animal studies, adhering to ARRIVE guidelines .

- Key Considerations : Perform risk assessments for genotoxicity (e.g., Ames test) if the compound is a novel derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.